![molecular formula C16H13FO4 B7960598 Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960598.png)
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C16H12F2O4 It is a derivative of benzoic acid and contains both fluorine and methoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Fluorinated Intermediate: The synthesis begins with the introduction of a fluorine atom into the benzoic acid derivative. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group of the fluorinated intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Coupling Reaction: The final step involves a coupling reaction between the fluorinated methyl ester and a methoxycarbonyl-substituted phenylboronic acid. This can be achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (room temperature to reflux).
Reduction: Reducing agent (lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (0°C to room temperature).
Oxidation: Oxidizing agent (potassium permanganate), solvent (e.g., water), temperature (room temperature to reflux).
Major Products
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Reduction: Corresponding alcohol derivative.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and methoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-[4-fluoro-3-(methoxycarbonyl)phenyl]benzoate
- Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate
Uniqueness
Methyl 2-fluoro-4-[3-(methoxycarbonyl)phenyl]benzoate is unique due to the specific positioning of the fluorine and methoxycarbonyl groups on the benzoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-methoxycarbonylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)12-5-3-4-10(8-12)11-6-7-13(14(17)9-11)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBXXBKSHGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
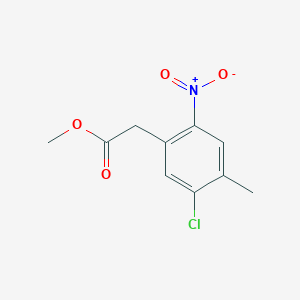
![Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate](/img/structure/B7960521.png)
amino}-4-methylpentanoate](/img/structure/B7960527.png)
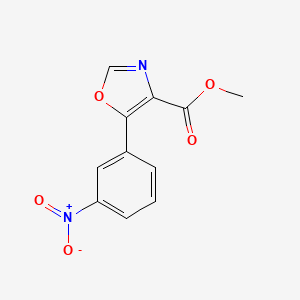
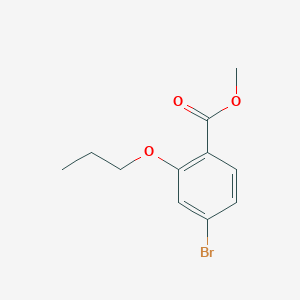
![Methyl 2-hydroxy-5-[4-hydroxy-3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960550.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate](/img/structure/B7960551.png)
![Methyl 5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7960567.png)
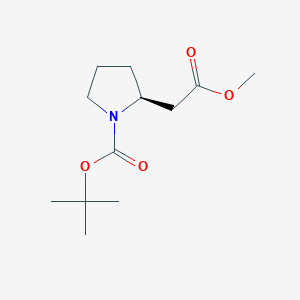
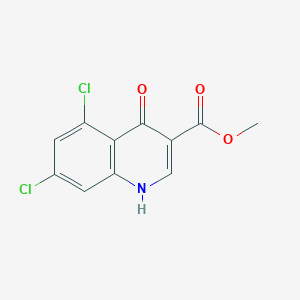
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(furan-2-YL)propanoate](/img/structure/B7960593.png)
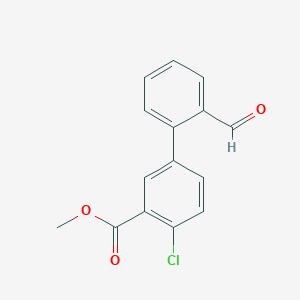
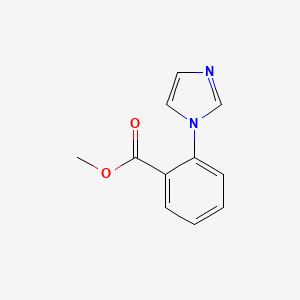
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7960615.png)
